An In-depth Technical Guide to 1,8-Naphthalaldehydic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,8-Naphthalaldehydic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthalaldehydic acid, also known by its IUPAC name 8-formylnaphthalene-1-carboxylic acid, is a unique bifunctional organic compound. Its structure, featuring both a carboxylic acid and an aldehyde group fixed in a peri position on a naphthalene scaffold, dictates its distinct chemical behavior and makes it a valuable building block in various scientific domains. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and key applications, with a particular focus on its relevance to drug discovery and materials science.
Chemical Structure and Properties
1,8-Naphthalaldehydic acid is a solid, appearing as a cream-colored powder.[1] The rigid naphthalene core holds the aldehyde and carboxylic acid groups in close proximity, leading to intramolecular interactions that influence its reactivity.
Physicochemical Properties of 1,8-Naphthalaldehydic Acid
| Property | Value | Source |
| CAS Number | 5811-87-0 | [1][2] |
| Molecular Formula | C₁₂H₈O₃ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Melting Point | 160-167 °C | [1][2] |
| Boiling Point | 441.2 °C at 760 mmHg | [1] |
| Density | 1.354 g/cm³ | [1] |
| Appearance | Cream powder | [1] |
| InChI Key | HLHDIWAOQIRETC-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)c1cccc2cccc(C=O)c12 |
Spectroscopic Data
The structural features of 1,8-naphthalaldehydic acid can be confirmed through various spectroscopic techniques. Spectroscopic data, including NMR, FTIR, and MS, are available for this compound.[3][4]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a characteristic downfield signal for the aldehyde proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons of the naphthalene ring.[4]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Chemical Behavior
The chemistry of 1,8-naphthalaldehydic acid is dominated by the interplay of its two functional groups. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups deactivates the naphthalene ring towards electrophilic substitution. Conversely, the functional groups themselves are sites of rich reactivity.
Reactions of the Aldehyde and Carboxylic Acid Groups
The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives. The carboxylic acid functionality can be converted to esters, amides, and acid chlorides.
The peri-positioning of the two groups allows for unique intramolecular cyclization reactions. For example, reaction with certain nucleophiles can lead to the formation of fused heterocyclic systems. This unique reactivity makes it a valuable precursor in the synthesis of complex molecules.
Synthesis of 1,8-Naphthalaldehydic Acid
A common synthetic route to 1,8-naphthalaldehydic acid and its derivatives starts from acenaphthene.[5][6][7] The five-membered ring of acenaphthene can be oxidatively cleaved to form the corresponding 1,8-dicarboxylic acid (naphthalic acid) or its anhydride.[8] Subsequent selective reduction or modification of one of the carboxylic acid groups can then yield 1,8-naphthalaldehydic acid.
Representative Synthetic Workflow
Caption: General synthetic pathway from acenaphthene to 1,8-naphthalaldehydic acid.
Experimental Protocol: Oxidation of Acenaphthene to 1,8-Naphthalic Anhydride
This protocol is a representative example of the first step in the synthesis of 1,8-naphthalimide derivatives, which are closely related to 1,8-naphthalaldehydic acid.
-
Dissolution: Dissolve acenaphthene in glacial acetic acid in a reaction flask.[7]
-
Addition of Oxidant: Slowly add an oxidizing agent, such as sodium dichromate, to the mixture while stirring at room temperature.[7]
-
Heating: Gradually heat the reaction mixture to around 80°C and maintain this temperature for several hours to ensure complete oxidation.[7]
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then recrystallize from an appropriate solvent to obtain pure 1,8-naphthalic anhydride.
Applications in Research and Drug Development
The unique structural and chemical properties of 1,8-naphthalaldehydic acid and its derivatives, particularly the 1,8-naphthalimides, have led to their widespread use in various scientific fields.
Fluorescent Probes and Cellular Imaging
1,8-Naphthalimide derivatives are well-known for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[9][10] These characteristics make them ideal fluorophores for the development of fluorescent probes for detecting various analytes and for cellular imaging.[9][11]
By incorporating specific recognition moieties, 1,8-naphthalimide-based probes have been designed to detect ions, small molecules like hydrogen sulfide and formaldehyde, and even enzymes.[12][13][14] Their ability to function in biological systems makes them valuable tools in diagnostics and for studying cellular processes.[13]
Caption: General design of a 1,8-naphthalimide-based fluorescent probe.
Building Block in Organic Synthesis
1,8-Naphthalaldehydic acid serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. For instance, it can be used to synthesize fused bicyclic lactams. The ability to selectively react with either the aldehyde or the carboxylic acid group allows for a stepwise construction of complex molecular architectures.
Anticancer Agents
Derivatives of 1,8-naphthalimide have shown promising potential as anticancer agents.[11] Their planar aromatic structure allows them to intercalate with DNA, leading to cytotoxic effects in cancer cells. The ease of structural modification of the 1,8-naphthalimide scaffold allows for the fine-tuning of their biological activity and selectivity.[7][9][11]
Safety and Handling
1,8-Naphthalaldehydic acid is classified as an irritant.[1] It can cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a dust mask, should be worn when handling this compound. It is a combustible solid and should be stored away from strong oxidizing agents and bases.[15]
Conclusion
1,8-Naphthalaldehydic acid is a fascinating molecule with a rich chemistry stemming from its unique bifunctional nature. Its utility as a synthetic precursor for complex heterocyclic systems and as a core scaffold for fluorescent probes and potential therapeutic agents highlights its importance in modern chemical and biomedical research. A thorough understanding of its chemical properties and reactivity is crucial for harnessing its full potential in the development of new materials and medicines.
References
-
SpectraBase. 1,8-Naphthalaldehydic acid. [Link]
-
SpectraBase. 1,8-Naphthalaldehydic acid - Optional[13C NMR] - Spectrum. [Link]
-
MPG.PuRe. Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
- Google Patents. US6372910B1 - Process for the manufacture of 1,8-naphthalimide.
-
ResearchGate. Microwave-assisted synthesis of 1,8-naphthalic anhydride and fluorescent probes based on its derivatives. [Link]
-
PubMed Central. Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. [Link]
-
PubMed Central. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications - Supporting Information for Comment on 'Fluorescence sensing of arsenate at nanomolar level in a greener way: naphthalene based probe for living cell imaging'. [Link]
-
Odesa I. I. Mechnikov National University. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. [Link]
-
Maynooth University Research Archive Library. 1,8-Naphthalimide based fluorescent sensors for enzymes. [Link]
-
Wikipedia. 1,8-Naphthalic anhydride. [Link]
-
PubChem. Naphthalene-1,8-dicarbaldehyde. [Link]
-
ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds.. [Link]
-
PubMed. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. [Link]
-
Amerigo Scientific. 1,8-Naphthalaldehydic acid. [Link]
-
PubChem. Naphthalic acid. [Link]
-
PubChem. 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. [Link]
-
PubMed. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. [Link]
-
ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
MDPI. A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. [Link]
-
Chemical Communications (RSC Publishing). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. [Link]
-
PubMed. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. [Link]
-
Semantic Scholar. A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via aza-Cope reaction.. [Link]
-
RSC Publishing. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
PubChem. Naphthalene-1,8-dicarboxylic acid;naphthalene-2,6-dicarboxylic acid. [Link]
-
PubChem. 7-Methoxy-3-methylphthalide. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]
- 9. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN− | MDPI [mdpi.com]
- 11. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via aza-Cope reaction. | Semantic Scholar [semanticscholar.org]
- 15. 1,8-NAPHTHALALDEHYDIC ACID - Safety Data Sheet [chemicalbook.com]
